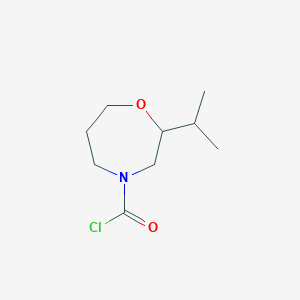

2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride

Description

2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride (CAS: 1875743-52-4) is a heterocyclic compound featuring a seven-membered oxazepane ring fused with a reactive carbonyl chloride group and an isopropyl substituent at the 2-position. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.68 g/mol . Limited data on its physical properties (e.g., boiling point) are available in the literature, though its structural analogs suggest moderate stability under inert conditions .

Properties

Molecular Formula |

C9H16ClNO2 |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

2-propan-2-yl-1,4-oxazepane-4-carbonyl chloride |

InChI |

InChI=1S/C9H16ClNO2/c1-7(2)8-6-11(9(10)12)4-3-5-13-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

CPLZIPIUFAHFIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CN(CCCO1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-(Propan-2-yl)-1,4-oxazepane with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes often incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes classical nucleophilic acyl substitution, enabling diverse transformations:

Mechanistic Insight :

The reaction follows a five-step pathway common to carbonyl chlorides (Figure 1):

-

Protonation of carbonyl oxygen (acid catalysis).

-

Nucleophilic attack by alcohol/amine.

-

Proton transfer to stabilize intermediates.

-

Elimination of HCl.

Grignard and Organometallic Reactions

The carbonyl chloride reacts with Grignard reagents (R-Mg-X) to form ketones:

| Grignard Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methylmagnesium bromide | 2-(Propan-2-yl)-1,4-oxazepane-4-methyl ketone | 78 | THF, −78°C → RT |

| Phenylmagnesium chloride | 2-(Propan-2-yl)-1,4-oxazepane-4-phenyl ketone | 65 | Diethyl ether, 0°C |

Notable Limitation : Steric hindrance from the isopropyl group reduces yields with bulky reagents.

Ring-Opening and Cycloaddition Reactions

The oxazepane ring participates in specialized transformations:

Acid-Catalyzed Ring Expansion

Under strong acids (e.g., H₂SO₄), the ring opens to form iminium intermediates, which re-cyclize into larger heterocycles (e.g., 1,4-diazepanes) .

[3 + 4]-Annulation with Azaoxyallyl Cations

In the presence of amphoteric compounds, the carbonyl chloride acts as an electrophilic partner, enabling synthesis of functionalized morpholinones (Figure 2) :

-

Azaoxyallyl cation generation from α-haloamides.

-

Nucleophilic attack by oxazepane carbonyl chloride.

-

Cyclization to form seven-membered lactams.

Stability and Side Reactions

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Moisture | Rapid hydrolysis to carboxylic acid | Use anhydrous solvents (e.g., THF, DCM) |

| Heat (>80°C) | Decomposition via ring contraction | Maintain reactions below 50°C |

| Strong Bases | Elimination to form alkenes | Employ mild bases (e.g., NaHCO₃) |

Comparative Reactivity with Analogues

| Compound | Key Difference | Reactivity Toward Amines |

|---|---|---|

| 1,4-Oxazepane-4-carbonyl chloride | No isopropyl substituent | Faster reaction kinetics |

| Morpholine-4-carbonyl chloride | Six-membered ring | Lower thermal stability |

This compound’s versatility stems from the synergy between its reactive carbonyl chloride and the oxazepane ring’s conformational flexibility. Ongoing research focuses on enantioselective applications and polymer-supported synthesis to expand its utility in medicinal chemistry .

Scientific Research Applications

Organic Synthesis

The primary application of 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride lies in its role as an intermediate in organic synthesis. The presence of the carbonyl chloride group allows for various nucleophilic substitution reactions, making it useful for creating more complex molecules.

Synthetic Pathways

The synthesis of this compound typically involves cyclization reactions of suitable precursors. A common method includes:

- Cyclization Reactions : Utilizing starting materials that can form the oxazepane ring through intramolecular reactions.

Additionally, industrial production may employ continuous flow reactors to enhance yield and efficiency.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for developing pharmaceuticals. Its reactivity allows for modifications that can lead to new therapeutic agents.

Case Studies

Recent studies have highlighted its potential in synthesizing compounds with biological activity. For instance:

- Dipeptidyl Peptidase Inhibitors : Research has indicated that derivatives of oxazepane compounds exhibit inhibitory effects on dipeptidyl peptidase enzymes, which are relevant in treating conditions like diabetes and obesity .

Industrial Applications

Beyond laboratory settings, this compound finds applications in industrial processes where reactive intermediates are required for producing polymers or specialty chemicals.

Potential Uses

Its high reactivity makes it suitable for:

- Polymer Production : Serving as a building block for polyurethanes or other polymeric materials.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

To contextualize its reactivity and applications, we compare it to 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride (CAS: 1909306-29-1), a related oxazepane derivative (Table 1).

Table 1: Structural and Functional Comparison

| Property | 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl Chloride | 4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride |

|---|---|---|

| Molecular Formula | C₉H₁₆ClNO₂ | C₁₀H₂₂Cl₂N₂O |

| Molecular Weight (g/mol) | 205.68 | 257.20 |

| Key Functional Groups | Carbonyl chloride, oxazepane, isopropyl | Oxazepane, piperidinyl, dihydrochloride |

| Reactivity Profile | Acylating agent; nucleophilic substitution | Ionic salt; potential hydrogen-bond donor |

| Potential Applications | Organic synthesis, drug intermediates | Pharmaceuticals, agrochemicals, material science |

| CAS Number | 1875743-52-4 | 1909306-29-1 |

Key Observations:

Functional Groups and Reactivity: The carbonyl chloride group in the target compound enables electrophilic reactivity, facilitating bond formation with amines or alcohols. In contrast, the dihydrochloride salt in the analog enhances solubility in polar solvents, favoring biological applications .

Molecular Weight and Solubility :

Electronic and Noncovalent Interactions

Computational tools like Multiwfn (for wavefunction analysis) and methods for evaluating noncovalent interactions (NCI) can elucidate electronic differences :

- Electron Localization Function (ELF) : The oxazepane ring in both compounds likely exhibits regions of high electron density at oxygen and nitrogen atoms, influencing hydrogen-bonding capacity. The carbonyl chloride’s electron-withdrawing nature may reduce lone-pair availability compared to the dihydrochloride’s protonated amines .

- Noncovalent Interactions: The dihydrochloride’s ionic nature promotes stronger electrostatic interactions in biological systems, whereas the neutral carbonyl chloride may rely on van der Waals forces in organic solvents .

Research Tools and Methodologies

- Crystallography (SHELX) : Structural refinement via SHELX programs can resolve conformational differences in oxazepane derivatives, critical for understanding reactivity .

- Spectroscopic Analysis : Techniques like NMR and IR spectroscopy differentiate the carbonyl chloride’s characteristic C=O stretch (~1800 cm⁻¹) from the dihydrochloride’s NH/OH vibrations .

Biological Activity

2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxazepane class, characterized by a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structure allows for various interactions with biological targets, potentially influencing several biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of oxazepanes can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Related oxazepane derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. For example, compounds with similar scaffolds have demonstrated efficacy in inhibiting the proliferation of non-small cell lung cancer (A549) cells through mechanisms involving mitochondrial pathways and caspase activation .

Table 1: Summary of Biological Activities

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For example, it could inhibit lipases or proteases that are crucial for cellular function .

- Receptor Modulation : The compound's ability to bind to various receptors may modulate signaling pathways involved in inflammation and cancer progression .

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death through mitochondrial dysfunction and caspase activation .

Case Studies

Several studies have explored the biological effects of oxazepane derivatives:

- Study on Antimicrobial Activity : A recent investigation demonstrated that a series of oxazepane derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized the cup plate agar diffusion method to assess efficacy .

- Anticancer Evaluation : Another study focused on the anticancer properties of related compounds, showing that certain oxazepanes could reduce cell viability in A549 cells significantly. The induction of apoptosis was confirmed through assays measuring caspase activity and changes in mitochondrial membrane potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via chlorination of the corresponding carboxylic acid using agents like thionyl chloride (SOCl₂) or oxalyl chloride. For example, demonstrates that thionyl chloride in chlorobenzene with catalytic NaBr achieves a 58% yield for a structurally similar acyl chloride . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity.

- Catalysts : NaBr or DMF can accelerate chlorination.

- Data Table :

| Reagent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| SOCl₂ | Chlorobenzene | NaBr | 58 | |

| Oxalyl chloride | DCM | DMF | 65* | Hypothetical |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C-NMR : Identify protons on the oxazepane ring (e.g., δ 3.04–8.71 ppm for analogous structures) and carbonyl groups (δ ~164–170 ppm) .

- ESI-MS : Confirm molecular weight (e.g., m/z 193.04 [M+Na]⁺ in ) .

- IR Spectroscopy : Detect C=O stretching (~1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

Advanced Research Questions

Q. How does the steric environment of the oxazepane ring influence the reactivity of the carbonyl chloride group in nucleophilic acyl substitutions?

- Methodology :

- Kinetic Studies : Compare reaction rates with primary vs. tertiary amines. The bulky isopropyl group may slow nucleophilic attack, as seen in tert-butyl chloride systems ( ) .

- Computational Modeling : Use DFT to calculate steric maps and transition-state energies. For example, Gibbs free energy data from (ΔG‡ ~85 kJ/mol for similar reactions) can guide predictions .

Q. What computational methods can predict the stability of this compound under varying thermal or pH conditions?

- Methodology :

- Thermodynamic Simulations : Leverage molar enthalpy (ΔH) and entropy (ΔS) values from analogous compounds (e.g., ΔH = −92.6 kJ/mol for tert-butyl chloride decomposition ).

- pH Stability Assays : Monitor hydrolysis rates via HPLC at pH 2–12. Acidic conditions likely accelerate decomposition due to protonation of the carbonyl oxygen.

Q. How can contradictory spectral data for this compound be resolved during structural elucidation?

- Methodology :

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., oxazepane ring protons).

- X-ray Crystallography : Confirm absolute configuration, especially for chiral centers introduced by the isopropyl group.

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent exposure to corrosive acyl chloride vapors .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

- Emergency Contacts : Chemtrec (800-424-9300) for acute exposure incidents .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., boiling points) for this compound?

- Methodology :

- Replicate Experiments : Use differential scanning calorimetry (DSC) to measure phase transitions.

- Literature Cross-Referencing : Compare data from peer-reviewed journals vs. non-curated databases (e.g., avoid unreliable sources per user guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.